

# Technical Guide: Synthesis and Purification of Derenofylline (SLV-320)

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## Compound of Interest

Compound Name:	Slv320
CAS No.:	251945-92-3
Cat. No.:	B1670272

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## Executive Summary

Derenofylline (SLV-320) is a potent, selective adenosine A1 receptor antagonist developed for the treatment of renal impairment associated with heart failure (cardiorenal syndrome). Unlike classical xanthine-based antagonists (e.g., rolofylline), Derenofylline utilizes a pyrrolo[2,3-d]pyrimidine scaffold. This structural distinction offers improved selectivity profiles against A2a and A3 receptors.

This guide details the total synthesis of Derenofylline, focusing on the construction of the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine core and its subsequent functionalization with trans-4-aminocyclohexanol.

Chemical Identity:

- IUPAC Name: trans-4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol
- CAS Number: 251945-92-3
- Molecular Formula: C<sub>18</sub>H<sub>20</sub>N<sub>4</sub>O

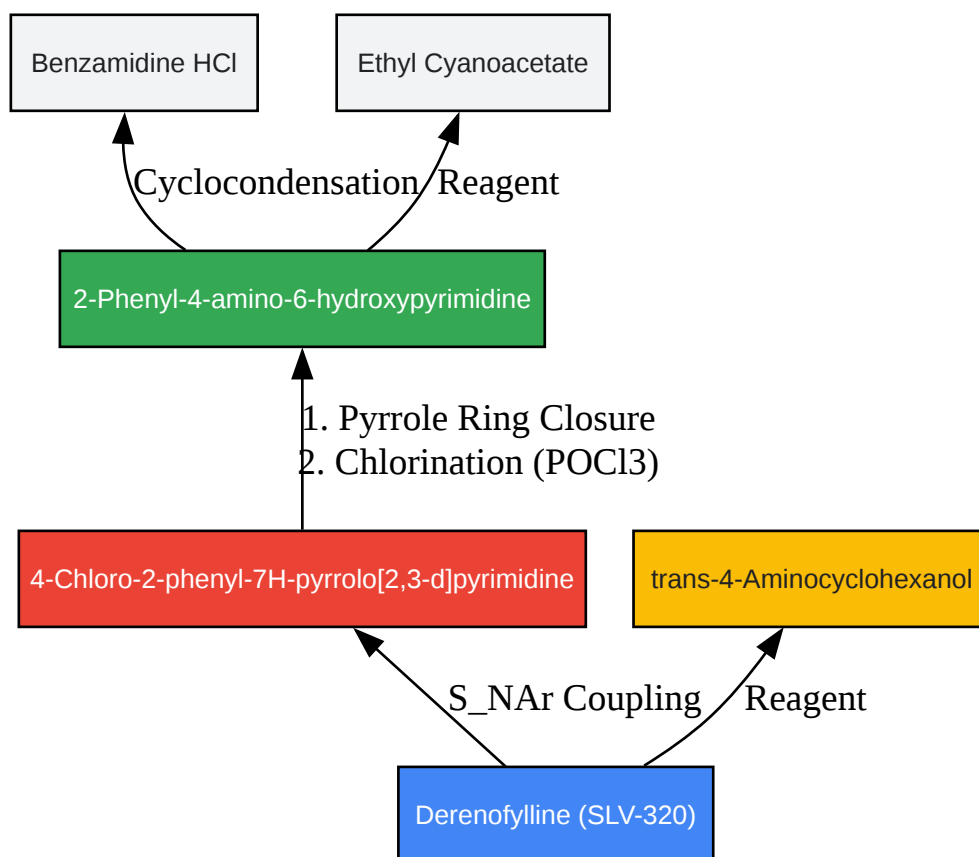
- Molecular Weight: 308.38 g/mol

## Retrosynthetic Analysis

The synthesis is best approached via a convergent route involving the Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) of a chloropyrimidine intermediate.

## Logic Flow

- Disconnection: The C4-N bond is the most labile point for late-stage assembly.
- Key Intermediate: 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine.
- Scaffold Construction: The pyrrolo[2,3-d]pyrimidine core is built via the "pyrimidine-first" approach, reacting a 2-phenyl-substituted pyrimidine with a bifunctional electrophile (chloroacetaldehyde) to close the pyrrole ring.



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Figure 1: Retrosynthetic disconnection of Derenofylline showing the convergent assembly of the pyrrolo-pyrimidine core.

## Detailed Synthetic Protocol

### Stage 1: Synthesis of the Pyrimidine Core

Objective: Preparation of 2-phenyl-4-amino-6-hydroxypyrimidine. This step establishes the C2-phenyl substituent essential for SLV-320's binding affinity.

Reagents:

- Benzamidine hydrochloride (1.0 eq)
- Ethyl cyanoacetate (1.1 eq)
- Sodium ethoxide (NaOEt) (2.5 eq)
- Ethanol (anhydrous)

Protocol:

- Free Base Formation: In a dry reactor under N<sub>2</sub>, dissolve NaOEt in anhydrous ethanol. Add benzamidine HCl and stir at room temperature (RT) for 30 min to generate the free amidine.
- Condensation: Add ethyl cyanoacetate dropwise. The reaction is exothermic; maintain temperature <40°C.
- Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (DCM:MeOH 9:1) should show consumption of benzamidine.
- Workup: Cool to RT. The sodium salt of the product may precipitate. Quench with acetic acid to pH ~6 to precipitate the free base.
- Isolation: Filter the solid, wash with cold water and ethanol. Dry in a vacuum oven at 50°C.
  - Yield Target: 75–85%<sup>[1]</sup>
  - Appearance: Off-white to pale yellow solid.

## Stage 2: Pyrrole Ring Closure & Chlorination

Objective: Synthesis of 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine. This is a critical "one-pot" equivalent sequence where the pyrrole ring is fused, followed by activation of the C4 position.

Reagents:

- Stage 1 Product (1.0 eq)
- Chloroacetaldehyde (50% aq. solution) (1.5 eq)
- Sodium Acetate (NaOAc) (2.0 eq)
- Phosphorus Oxychloride ( $\text{POCl}_3$ ) (Excess, solvent/reagent)[2]

Protocol:

- Ring Closure: Suspend the pyrimidine intermediate in water/isopropanol (1:1). Add NaOAc and chloroacetaldehyde. Heat to 80°C for 4 hours.
  - Mechanism:[3][4][5] Alkylation of the ring nitrogen followed by aldol-type condensation with the C5 position.
  - Intermediate Check: Formation of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Isolate this solid by filtration if necessary, or proceed directly if drying is thorough.
- Chlorination: Place the dried "pyrimidin-4-ol" intermediate in a round-bottom flask. Add  $\text{POCl}_3$  carefully (exothermic).
- Reaction: Reflux at 105°C for 3 hours. The suspension should clear as the chloro-derivative is formed.
- Quench:Caution: Distill off excess  $\text{POCl}_3$  under reduced pressure. Pour the thick residue slowly onto crushed ice/ammonia water (maintain pH >8).
- Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.[2]

- Purification: Recrystallize from Toluene or purify via short silica plug (Hexane:EtOAc 4:1).
- Key QC Parameter: Mass Spec  $[M+H]^+ = 230.05$  (approx).

## Stage 3: Final Coupling (S<sub>N</sub>Ar)

Objective: Synthesis of Derenofylline (SLV-320). Stereochemistry is vital here; trans-4-aminocyclohexanol must be used.

Reagents:

- 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
- trans-4-Aminocyclohexanol (1.2 eq)
- Triethylamine (Et<sub>3</sub>N) or DIPEA (2.0 eq)
- n-Butanol or DMF (Solvent)

Protocol:

- Setup: Dissolve the chloro-intermediate in n-Butanol (preferred for ease of workup) or DMF.
- Addition: Add trans-4-aminocyclohexanol and base.
- Reaction: Heat to 110°C (reflux if n-BuOH) for 12–16 hours.
  - Monitoring: HPLC should show <1% starting chloride.
- Workup:
  - If n-BuOH: Cool to RT. The product often precipitates directly. Filter and wash with cold ethanol.
  - If DMF: Pour into water (10x volume). Filter the resulting precipitate.[\[4\]](#)[\[6\]](#)

## Purification and Quality Control

### Purification Strategy

Derenofylline is prone to trapping trace solvents. A biphasic recrystallization is recommended.

#### Recrystallization Protocol:

- Dissolution: Suspend crude SLV-320 in Ethanol:Water (9:1) at reflux.<sup>[1][2][4][6][7][8]</sup> Add DMSO dropwise only if required to achieve full solubility.
- Clarification: Filter hot through a Celite pad to remove insolubles.
- Crystallization: Allow to cool slowly to RT, then chill to 4°C for 4 hours.
- Drying: Filter white crystals. Dry under high vacuum at 60°C for 24 hours to remove trace alcohols.

#### Chromatographic Option (High Purity):

- Stationary Phase: Silica Gel (C18 reverse phase is preferred for final polishing).
- Mobile Phase: Gradient Acetonitrile in Water (0.1% Formic Acid).
- Detection: UV @ 254 nm.

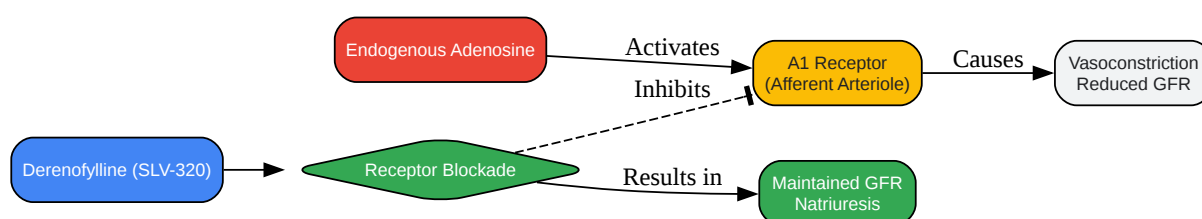
## QC Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Purity	> 98.5% (AUC)	HPLC (C18 column)
Mass Spec	[M+H] <sup>+</sup> = 309.17 ± 0.5	LC-MS
Melting Point	> 250°C (Decomposition)	DSC/Capillary
Stereochemistry	trans-isomer confirmed	<sup>1</sup> H-NMR (coupling constants of cyclohexyl protons)

## Mechanism of Action & Biological Context

Derenofylline acts as a selective antagonist at the Adenosine A1 Receptor (A1R).

- Pathophysiology: In heart failure, renal blood flow is compromised. Adenosine levels rise, activating A1 receptors on the afferent arteriole of the glomerulus, causing vasoconstriction and reduced Glomerular Filtration Rate (GFR).
- Mechanism: SLV-320 blocks this constriction, maintaining GFR and sodium excretion without the potassium loss associated with diuretics.
- Selectivity: The 2-phenyl-pyrrolo[2,3-d]pyrimidine core provides >200-fold selectivity over A2a and A3 receptors, reducing off-target cardiovascular effects (e.g., hypotension).



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Figure 2: Mechanism of Action of Derenofylline in preserving renal function.

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